Calciumhypochlorite
Description
Structure
2D Structure
Properties
IUPAC Name |
calcium;dihypochlorite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClO/c;2*1-2/q+2;2*-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDCIXGCQPQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl.[O-]Cl.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7778-54-3 | |
| Record name | Calcium hypochlorite | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Historical Context and Evolution of Calcium Hypochlorite Chemistry
Early Industrial Development and Patenting of Calcium Hypochlorite (B82951) Production
The development of an industrial process for manufacturing "chloride of lime," or bleaching powder, is credited to Scottish chemist Charles Tennant and his partner Charles Macintosh. wikipedia.orgsoftmachines.org In 1799, Tennant was granted a patent for a process that involved reacting chlorine gas with slaked lime (calcium hydroxide) to produce a solid and stable bleaching agent. wikipedia.orgsoftmachines.orgshreevissnuscientific.in This invention was a significant improvement over the earlier method of using chlorine gas dissolved in water, which was difficult to transport and handle.
Tennant's process, which is fundamentally still in use today, made a powerful bleaching agent widely and affordably available. wikipedia.orgshreevissnuscientific.in The process involves the reaction of chlorine gas with moist slaked calcium hydroxide (B78521), resulting in a mixture that is primarily calcium hypochlorite. wikiwand.com
Several patents throughout the late 19th and early 20th centuries further refined the manufacturing process, focusing on improving the stability and available chlorine content of the product. These advancements were crucial for expanding the applications and ensuring the consistency of calcium hypochlorite.
Table 1: Key Figures in the Early Development of Calcium Hypochlorite
| Individual(s) | Contribution | Year | Significance |
| Charles Tennant & Charles Macintosh | Developed and patented an industrial process for manufacturing bleaching powder. wikipedia.orgchemistryworld.com | 1799 | Made a stable and effective bleaching agent widely available, revolutionizing the textile industry. softmachines.orgshreevissnuscientific.in |
Historical Applications and Their Chemical Significance
The immediate and most impactful application of calcium hypochlorite was in the textile industry. 182.160.97nih.govelchemy.com Before its introduction, the bleaching of textiles, particularly cotton and linen, was a laborious and time-consuming process that relied on sunlight and sour milk. softmachines.orgwikipedia.org The chemical significance of calcium hypochlorite lies in its powerful oxidizing properties. The hypochlorite ion (OCl⁻) is a strong oxidizing agent, capable of breaking down the chemical bonds of chromophores, the molecules responsible for color in natural fibers. This chemical reaction effectively whitens the material.
Beyond textiles, the paper industry also adopted calcium hypochlorite for bleaching pulp, contributing to the production of brighter and whiter paper. elchemy.comruisterchem.com
A critically important historical application of calcium hypochlorite emerged in the realm of public health and sanitation. elchemy.com Its ability to kill or inactivate pathogens was recognized, leading to its use as a disinfectant. fupress.net A notable example is its extensive use during World War I to disinfect trenches and wounds, significantly reducing the spread of infectious diseases. wikipedia.orgshreevissnuscientific.in The chemical basis for its disinfectant properties is the same as its bleaching action: the hypochlorite ion oxidizes the cellular components of microorganisms, leading to their destruction.
In the early 20th century, calcium hypochlorite became instrumental in water purification. nih.govelchemy.com The introduction of chlorination using calcium hypochlorite to treat drinking water was a major public health achievement, leading to a dramatic reduction in waterborne diseases like typhoid fever. nih.gov
Table 2: Timeline of Historical Calcium Hypochlorite Applications
| Time Period | Application | Chemical Significance |
| Late 18th Century | Textile Bleaching | Oxidation of natural color bodies (chromophores) in fibers like cotton and linen. 182.160.97chemtradeasia.sg |
| 19th Century | Paper Bleaching | Delignification and whitening of pulp through oxidation. elchemy.comruisterchem.com |
| World War I | Disinfection of Trenches and Wounds | Oxidation of cellular components of pathogenic microorganisms. wikipedia.org |
| Early 20th Century | Water Purification | Inactivation of waterborne pathogens through oxidation. nih.govelchemy.com |
Synthesis and Industrial Production Methodologies of Calcium Hypochlorite
Fundamental Chemical Pathways for Calcium Hypochlorite (B82951) Synthesis
The foundational methods for producing calcium hypochlorite are distinguished by the primary reactants used, leading to variations in product composition, purity, and byproducts.
The traditional and most direct route to synthesizing calcium hypochlorite is the calcium process, which involves the chlorination of calcium hydroxide (B78521) (slaked lime). rewinz.com In this process, chlorine gas is reacted with a slurry of moist slaked lime. google.com The fundamental chemical reaction is as follows:
2Ca(OH)₂ + 2Cl₂ → Ca(OCl)₂ + CaCl₂ + 2H₂O google.com
This reaction produces not only calcium hypochlorite but also a significant amount of calcium chloride as a byproduct. rewinz.comgoogle.com The presence of calcium chloride is undesirable as it is hygroscopic, meaning it attracts moisture from the air, which can lead to the decomposition of the calcium hypochlorite product and reduce its stability during storage. google.com Products from the calcium process typically have an effective chlorine content of around 60-65% and contain impurities such as unreacted calcium hydroxide and calcium chloride. google.comgoogle.com
Industrial production often uses a chlorination tower where fine slaked lime with a specific free water content is introduced from the top layers, and chlorine gas is introduced from the bottom, allowing for a counter-current reaction. cardiff.ac.uk The quality of the raw materials, particularly the purity of the calcium hydroxide, is crucial to the quality of the final product. google.com
| Role | Chemical Compound | Chemical Formula |
|---|---|---|
| Reactant | Calcium Hydroxide | Ca(OH)₂ |
| Reactant | Chlorine Gas | Cl₂ |
| Main Product | Calcium Hypochlorite | Ca(OCl)₂ |
| Byproduct | Calcium Chloride | CaCl₂ |
| Byproduct | Water | H₂O |
To address the stability issues caused by the calcium chloride byproduct in the calcium process, the sodium process was developed. google.com This is the most common method for domestic production in some regions and involves the reaction of sodium hydroxide, chlorine, and calcium hydroxide. rewinz.com
Ca(OH)₂ + 2NaOH + 2Cl₂ → Ca(OCl)₂ + 2NaCl + 2H₂O google.com
This process can be viewed as a combination of reactions. First, chlorine reacts with sodium hydroxide to form sodium hypochlorite and sodium chloride. rewinz.comgoogle.com Then, the sodium hypochlorite reacts with the calcium chloride formed in the initial chlorination of calcium hydroxide. google.com
2NaOH + Cl₂ → NaClO + NaCl + H₂O google.com 2NaClO + CaCl₂ → Ca(OCl)₂ + 2NaCl google.com
The sodium process yields a product with a higher effective chlorine content, often exceeding 70%, and significantly improved storage stability due to the conversion of CaCl₂ to NaCl. google.com The resulting calcium hypochlorite paste is filtered and dried to produce the final granular or powdered product. rewinz.com
Advanced Manufacturing Processes and Process Optimization in Calcium Hypochlorite Production
Modern industrial production of calcium hypochlorite focuses on optimizing reaction conditions and process design to control product composition, minimize waste, and add value to byproducts.
Industrial manufacturing setups often employ staged reaction systems to achieve precise control over the final product's composition. nih.gov By conducting the chlorination reaction in multiple stages, producers can create various grades of calcium hypochlorite with different ratios of calcium hypochlorite, unreacted lime, and calcium chloride. nih.gov
One such process involves a multi-stage approach where the initial, chloride-rich liquid from the first stage of chlorination is discarded. The remaining solid precipitate is then redissolved and subjected to another round of chlorination to achieve the desired purity. nih.gov This allows for the production of "high-test hypochlorite" compositions with available chlorine content of 65% or higher. Another patented continuous cyclic process involves chlorinating an aqueous solution saturated with calcium hypochlorite and sodium chloride, separating the resulting sodium chloride crystals, and then adding more reactants to the remaining mixture for further chlorination. google.com These staged and continuous processes allow for better control over crystal growth and separation, leading to a higher quality product. google.com
The primary strategy for minimizing the formation of the undesirable calcium chloride byproduct is the adoption of the sodium process, as detailed in section 2.1.2. rewinz.comgoogle.com By reacting calcium chloride with sodium hypochlorite, it is converted to calcium hypochlorite and sodium chloride, thereby eliminating the unstable component from the final product. google.comgoogle.com
Another approach focuses on treating the product after the initial chlorination. A patented method describes producing a calcium hypochlorite cake via the standard calcium process, and then, while the cake is still on the filter or centrifuge, treating it with an aqueous solution of sodium hypochlorite. google.com This treatment directly converts the residual calcium chloride in the cake into calcium hypochlorite and sodium chloride, significantly reducing the CaCl₂ content and improving product stability. google.com
| Feature | Calcium Process | Sodium Process |
|---|---|---|
| Primary Byproduct | Calcium Chloride (CaCl₂) | Sodium Chloride (NaCl) |
| Product Stability | Lower (hygroscopic byproduct) | Significantly Improved |
| Typical Effective Chlorine | ~65% | >70% |
| Solubility | Lower | Improved |
A significant challenge in the production of liquid bleach from calcium hypochlorite is the management of the large amount of calcium-rich precipitate generated. nih.gov Recent research has explored the valorization of this industrial waste by converting it into a heterogeneous catalyst. nih.gov
One study demonstrated that this precipitate can be a viable precursor for developing a calcium-based heterogeneous catalyst for biodiesel production from waste cooking oil. nih.gov The precipitate is primarily composed of calcium compounds like calcium oxide (CaO), calcium carbonate (CaCO₃), and portlandite (Ca(OH)₂), which are promising constituents for basic catalysts. nih.gov
In the study, the raw precipitate was treated in different ways: raw untreated, heat-treated, and impregnated with sodium hydroxide followed by thermal activation. The characterization showed that the treatments increased the catalyst's specific surface area and basicity. nih.gov The catalyst that was impregnated with NaOH and thermally activated (RC-ITB) showed the highest biodiesel yield (76.05%), demonstrating that the precipitate from calcium hypochlorite processing can be effectively repurposed as a valuable heterogeneous catalyst. nih.gov This approach not only mitigates a waste disposal problem but also creates a value-added product, contributing to a more sustainable and integrated industrial process. nih.gov
Chemical Reactivity and Mechanistic Investigations of Calcium Hypochlorite
Fundamental Reaction Pathways and Species Equilibrium of Calcium Hypochlorite (B82951)
Dissociation and Hydrolysis Reactions of Calcium Hypochlorite in Aqueous MediaWhen calcium hypochlorite dissolves in water, it dissociates into calcium cations (Ca²⁺) and hypochlorite anions (OCl⁻)nhmrc.gov.aucore.ac.uk. The dissolution process itself is moderately exothermicsamsamwater.com. The hypochlorite anion is then subject to hydrolysis, reacting with water to establish an equilibrium that yields hypochlorous acid (HOCl) and hydroxide (B78521) ions (OH⁻)mdpi.com. This hydrolysis reaction is a key determinant of the solution's pH and the relative concentrations of the active oxidizing speciessamsamwater.com. The initial dissociation can be represented as:
Ca(OCl)₂(s) → Ca²⁺(aq) + 2 OCl⁻(aq) nhmrc.gov.au
The subsequent hydrolysis of the hypochlorite ion in water is described by the following equilibrium:
OCl⁻(aq) + H₂O(l) ⇌ HOCl(aq) + OH⁻(aq) mdpi.com
The presence of calcium ions can influence the activity coefficients of the hypochlorite species, but the primary speciation is dictated by the pH-dependent equilibrium of hypochlorous acid and the hypochlorite ion youtube.com.
Data Table 3.1.1: Dissociation and Hydrolysis of Calcium Hypochlorite in Water
| Process | Reaction | Dominant Species (General Condition) |
| Dissociation in water | Ca(OCl)₂(s) → Ca²⁺(aq) + 2 OCl⁻(aq) | OCl⁻ |
| Hydrolysis of Hypochlorite Ion | OCl⁻(aq) + H₂O(l) ⇌ HOCl(aq) + OH⁻(aq) | HOCl (acidic/neutral), OCl⁻ (alkaline) |
| Influence of Calcium Ions | Affects activity coefficients of hypochlorite species. | N/A |
pH-Dependent Equilibrium of Hypochlorite Species (Hypochlorous Acid and Hypochlorite Ion) in SolutionThe relative abundance of hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) in aqueous solutions is critically dependent on the solution's pH. This equilibrium is governed by the acid dissociation of hypochlorous acid, which has a pKa value of approximately 7.53 at 25°Cpentachemicals.eunih.gov. The equilibrium reaction is:
HOCl(aq) ⇌ H⁺(aq) + OCl⁻(aq)
At pH values below 7.53, hypochlorous acid (HOCl) is the predominant species, while at pH values above 7.53, the hypochlorite ion (OCl⁻) becomes the dominant species nih.govwikipedia.org. Hypochlorous acid is generally considered a more potent oxidizing and biocidal agent than the hypochlorite ion wikipedia.org. Consequently, the pH of the solution significantly influences the efficacy of calcium hypochlorite in its various applications nih.gov.
Data Table 3.1.2: Speciation of Hypochlorite Species vs. pH
| pH Value | Predominant Species | Relative Concentration (Approx.) |
| < 6.0 | HOCl | > 90% HOCl |
| 7.0 | HOCl / OCl⁻ | ~ 50% HOCl, ~ 50% OCl⁻ |
| 7.53 | HOCl / OCl⁻ | Equal concentrations |
| 8.0 | OCl⁻ | ~ 70% OCl⁻, ~ 30% HOCl |
| > 9.0 | OCl⁻ | > 90% OCl⁻ |
(Note: Concentrations are approximate and based on the pKa of HOCl. Actual values can be influenced by ionic strength and temperature.)
Oxidation Mechanisms and Redox Chemistry of Calcium Hypochlorite
Mechanisms of Oxidation of Organic Substrates by Calcium HypochloriteThe oxidation of organic substrates by calcium hypochlorite involves several distinct mechanisms, which are often dictated by the nature of the substrate and the specific reaction conditions, particularly the pHmdpi.comatamanchemicals.comnih.gov.
Electrophilic Attack and Chlorination: Hypochlorous acid (HOCl) functions as an electrophilic chlorinating agent. It can undergo addition reactions across carbon-carbon double bonds in alkenes, forming chlorohydrins, or participate in electrophilic aromatic substitution reactions with activated aromatic systems like phenols and anilines, introducing chlorine atoms onto the ring mdpi.comyoutube.com. For instance, phenols are frequently chlorinated at the ortho and para positions youtube.com.
Oxidation of Functional Groups: Both HOCl and OCl⁻ are capable of oxidizing various functional groups. Alcohols can be oxidized to aldehydes or ketones, and under more vigorous conditions, to carboxylic acids nih.gov. Amines can be oxidized to nitroso compounds, nitro compounds, or undergo deamination watertechnologies.com. Sulfides are typically oxidized to sulfoxides and subsequently to sulfones atamanchemicals.com.
Radical Pathways: In certain scenarios, particularly in the presence of transition metal catalysts or UV irradiation, radical intermediates may play a role in the oxidation process. However, polar or concerted mechanisms are often the dominant pathways umich.edu.
Combined Chlorination and Oxidation: Many reactions involve a combination of chlorination and direct oxidation. For example, the oxidation of thiols can lead to the formation of disulfides or sulfonic acids, potentially via intermediate chlorosulfenyl species atamanchemicals.com.
Decomposition Kinetics and Pathways of Calcium Hypochlorite
The decomposition of calcium hypochlorite is a complex process influenced by factors such as temperature, pH, moisture, and the presence of impurities. The hypochlorite ion, the active species in aqueous solutions, is inherently unstable and degrades over time, impacting the compound's effectiveness and storage stability.
Disproportionation Reactions Leading to Calcium Chlorate (B79027) and Calcium Chloride
3 Ca(OCl)₂ → Ca(ClO₃)₂ + 2 CaCl₂
This reaction indicates that three moles of calcium hypochlorite yield one mole of calcium chlorate and two moles of calcium chloride. It has been observed that up to 40% of anhydrous calcium hypochlorite can decompose via this route mq.edu.au.
Evolution of Chlorine and Oxygen Gases During Decomposition
During its decomposition, calcium hypochlorite readily releases gaseous products, primarily chlorine (Cl₂) and oxygen (O₂). This release is accelerated by heat and moisture nih.govaguachlon.comatamanchemicals.com. At temperatures exceeding 212 °F (100 °C), decomposition yields chlorine and oxygen gases nih.gov. At higher temperatures, specifically above 350 °F (175 °C), chlorine monoxide can also be evolved alongside chlorine nih.gov. In some instances, the decomposition pathway for anhydrous calcium hypochlorite has been simplified to:
Ca(OCl)₂ → CaCl₂ + O₂
The evolution of chlorine gas can occur through various mechanisms, including reactions with atmospheric carbon dioxide or reactions involving calcium chloride and water at elevated temperatures mq.edu.au. The presence of rust on metal containers can also catalyze the oxygen-evolving decomposition mq.edu.aunoaa.gov. A general representation of the decomposition releasing chlorine and oxygen is:
2Ca(OCl)₂ → 2CaCl₂ + 2O₂ + Cl₂ aguachlon.com
Aqueous Phase Decomposition Kinetics of Hypochlorite Ions (Second-Order, Irreversible Arrhenius Kinetics)
The decomposition of calcium hypochlorite in aqueous solutions is characterized by second-order, irreversible kinetics with respect to the hypochlorite ion concentration ([OCl⁻]) acs.orgacs.orgresearchgate.net. The rate of this decomposition follows the general rate law:
Rate = k[OCl⁻]²
Studies have indicated that the decomposition rate of calcium hypochlorite in aqueous solutions is approximately an order of magnitude faster than that observed for sodium hypochlorite under comparable temperatures and conditions acs.orgacs.org. This enhanced reactivity is influenced by factors such as ionic strength and pH acs.orgacs.org. The decomposition is generally considered irreversible under typical experimental conditions acs.orgacs.orgresearchgate.net.
Activation Energy Barriers and Pre-exponential Factors of Decomposition
Investigations into the thermal decomposition kinetics of aqueous calcium hypochlorite solutions have yielded specific kinetic parameters consistent with the Arrhenius model. Through isothermal decomposition studies, the activation energy barrier and pre-exponential factor for the second-order aqueous decomposition have been determined acs.orgacs.orgresearchgate.netresearchgate.net.
| Kinetic Parameter | Value | Units |
| Activation Energy (E) | 96.8 | kJ/mol |
| Pre-exponential Factor (A) | 6.67 × 10¹⁰ | L/mol s |
These values are comparable to those reported for the decomposition of sodium hypochlorite, although the activation energy for calcium hypochlorite is slightly lower acs.orgacs.orgresearchgate.net.
Influence of pH on Acid-Catalyzed Decomposition Pathways
The pH of the aqueous solution significantly influences the decomposition pathways of calcium hypochlorite. Acid-catalyzed decomposition becomes important at considerably lower pH levels for calcium hypochlorite (around pH 8.4) compared to sodium hypochlorite (around pH 11) acs.orgacs.org. Deviations from the standard second-order behavior are typically observed when the pH drops below approximately 8.4 for commercial calcium hypochlorite acs.orgacs.org. At pH values below 8.5, the shelf life of hypochlorite solutions decreases exponentially nih.gov. Furthermore, at pH levels below 5, hypochlorous acid (HOCl), which is present in equilibrium with the hypochlorite ion, readily decomposes into chlorine gas and water nih.gov. Acidic conditions are generally conducive to the decomposition of calcium hypochlorite researchgate.net.
Catalytic Effects of Impurities (e.g., Powdered Metals, Metal Oxides) on Decomposition
The presence of various impurities can significantly catalyze the decomposition of calcium hypochlorite, accelerating the release of heat and gases nepia.com. Powdered metals, such as iron, manganese, cobalt, and magnesium, and their corresponding compounds, are known to initiate or accelerate decomposition researchgate.netnepia.comswedishclub.com. Metal oxides, including iron oxide, also exhibit catalytic effects, particularly in promoting oxygen evolution researchgate.netmq.edu.aunoaa.gov. For instance, metal oxides of manganese, iron, nickel, cobalt, copper, and palladium have been identified as catalysts for the decomposition of calcium hypochlorite google.com. Contamination with organic materials, such as oil, or moisture can also accelerate the decomposition process, potentially leading to self-accelerating reactions, fires, and explosions nepia.com.
Compound List:
Calcium Hypochlorite (Ca(OCl)₂)
Calcium Chlorate (Ca(ClO₃)₂)
Calcium Chloride (CaCl₂)
Hypochlorite Ion (OCl⁻)
Hypochlorous Acid (HOCl)
Reactivity with Organic Materials Leading to Exothermic Decomposition
Calcium hypochlorite is highly incompatible with a wide range of organic materials, and their contact can initiate vigorous, exothermic decomposition reactions. This reactivity poses significant fire and explosion hazards, as the decomposition process generates heat and releases oxygen, which can further accelerate combustion.
The presence of even trace amounts of organic contaminants, such as oils, hydrocarbons, or sawdust, can be sufficient to trigger a decomposition reaction (4, 8). The exothermic nature of this decomposition means that heat is generated faster than it can dissipate, leading to a rise in temperature. This temperature increase, in turn, accelerates the decomposition rate, creating a feedback loop known as a thermal runaway (1, 4, 9, 10). The decomposition process liberates oxygen, acting as an oxidizer that intensifies any existing fire or can ignite combustible materials even without an external ignition source (6, 10, 13, 14).
Specific organic substances known to react dangerously with calcium hypochlorite include:
Glycerine: Contact can initiate exothermic decomposition that propagates through the bulk material (8, 13).
Alcohols (e.g., methanol, ethanol): Reactions can be delayed but become violent, particularly when confined (6, 13).
Nitromethane: Exhibits a delayed but violent reaction (5, 7, 13).
Sulfur compounds: Mixtures with damp or molten sulfur can lead to violently exothermic reactions (5, 7, 13).
Hydrocarbons and oils: These materials can readily ignite in the presence of calcium hypochlorite, often without an external ignition source (1, 6, 10, 14).
The decomposition pathways can involve the reaction of calcium hypochlorite with atmospheric carbon dioxide and water, leading to the evolution of chlorine gas (1). The presence of moisture further exacerbates these reactions, increasing both the decomposition rate and the heat released (1, 14).
Table 1: Reactivity of Calcium Hypochlorite with Organic Materials
| Organic Material Example | Observed Reaction/Consequence | Source(s) |
| Oils, Hydrocarbons, Sawdust | Vigorous reaction, exothermic decomposition, fire acceleration, fire without external ignition source | mq.edu.auresource.orgnoaa.govechemi.comicheme.orgswedishclub.comnih.govgoogle.com |
| Glycerine | Initiation of exothermic decomposition, propagation through bulk | icheme.orgnih.gov |
| Alcohols (Methanol, Ethanol) | Delayed but violent reaction, can become violent after a delay | noaa.govnih.gov |
| Nitromethane | Delayed but violent reaction | resource.orgechemi.comnih.gov |
| Sulfur (damp or molten) | Violently exothermic reaction, ejection of molten sulfur | resource.orgechemi.comnih.gov |
| Smoldering cigarette | Initiation of exothermic decomposition | icheme.org |
Low-Temperature Decomposition Mechanisms of Hydrated Calcium Hypochlorite
While anhydrous calcium hypochlorite is generally considered more reactive, hydrated forms of calcium hypochlorite also exhibit significant decomposition behavior, particularly at elevated ambient temperatures. Research indicates that hydrated calcium hypochlorite is capable of self-heating, and under certain conditions, this can lead to spontaneous runaway reactions, especially in larger quantities (4).
Studies suggest that the decomposition of calcium hypochlorite, including its hydrated forms, can proceed via multiple pathways. These pathways are influenced by factors such as moisture content and heating rates (1, 2). At lower temperatures, distinct decomposition mechanisms are proposed to dominate compared to higher temperatures (1). The low-temperature decomposition of hydrated calcium hypochlorite has been found to be strongly related to water crystallization phenomena (2, 3, 11).
Key decomposition pathways identified include:
Direct Decomposition: Anhydrous calcium hypochlorite can decompose to calcium chloride and oxygen, represented by the reaction: Ca(OCl)₂ → CaCl₂ + O₂ [4.2] (1) This reaction tends to dominate decomposition under rapid heating conditions (>15°C/min) (1).
Disproportionation: Calcium hypochlorite can disproportionate to form calcium chlorate and calcium chloride: 3Ca(OCl)₂ → Ca(ClO₃)₂ + 2CaCl₂ [4.3] (1, 2) This pathway becomes more significant at moderate heating rates (around 10°C/min) (1).
Reactions Involving Water and Other Species:
A proposed mechanism for chlorine evolution involves atmospheric carbon dioxide: Ca(OCl)₂ + CaCl₂ + 2CO₂ → 2CaCO₃ + 2Cl₂ [4.4] (1)
Another mechanism, particularly relevant in the presence of moisture, suggests the formation of calcium hydroxide and chlorine gas: Ca(OCl)₂ + CaCl₂ + 2H₂O → 2Ca(OH)₂ + 2Cl₂ [4.5] (1)
The decomposition rate of hydrated calcium hypochlorite is sensitive to its moisture content, with higher moisture levels leading to increased decomposition rates and heat release (1, 14). The hydrated form is estimated to decompose at a rate of approximately 2-5% per year under typical storage conditions (1).
Kinetic studies on aqueous solutions of calcium hypochlorite reveal a second-order decomposition mechanism with respect to hypochlorite concentration. These studies have yielded kinetic parameters such as an activation energy of 96.8 kJ/mol and a pre-exponential factor of 6.67 × 10¹⁰ L/mol s (3, 12). Experimental data also indicate specific decomposition rates at various temperatures:
At 55°C, approximately 2% loss in 24 hours was observed (8).
At 65°C, the loss increased to approximately 6% in 24 hours (8).
At 100°C, the decomposition rate was measured at approximately 4-6% loss in 2 hours (8).
Research into the oxidizing gas generated from the low-temperature decomposition of hydrated calcium hypochlorite has also explored its electrochemical properties, identifying chlorine oxyacids as key reactive species (2, 3, 11).
Table 2: Low-Temperature Decomposition Pathways and Rates of Calcium Hypochlorite
| Pathway/Condition | Reaction/Description | Rate/Kinetic Parameter | Source(s) |
| Anhydrous Decomposition | Ca(OCl)₂ → CaCl₂ + O₂ [4.2] | Dominates rapid heating (>15°C/min) | mq.edu.au |
| Disproportionation | 3Ca(OCl)₂ → Ca(ClO₃)₂ + 2CaCl₂ [4.3] | Significant at moderate heating rates (10°C/min) | mq.edu.auresearchgate.net |
| Reaction with CO₂ | Ca(OCl)₂ + CaCl₂ + 2CO₂ → 2CaCO₃ + 2Cl₂ [4.4] | Mechanism for chlorine evolution | mq.edu.au |
| Reaction with Water | Ca(OCl)₂ + CaCl₂ + 2H₂O → 2Ca(OH)₂ + 2Cl₂ [4.5] | Mechanism for chlorine evolution | mq.edu.au |
| General Hydrated Decomposition | Self-heating, low-temperature reaction below ~110°C, related to water crystallization | ~2-5% per year (hydrated form) | mq.edu.auresearchgate.netresearchgate.netwestpandi.comresearchgate.net |
| Decomposition at 55°C (Aqueous) | Second-order with respect to OCl⁻ | ~2% loss in 24 hours | icheme.orgacs.org |
| Decomposition at 65°C (Aqueous) | Second-order with respect to OCl⁻ | ~6% loss in 24 hours | icheme.orgacs.org |
| Decomposition at 100°C (Aqueous) | Second-order with respect to OCl⁻ | ~4-6% loss in 2 hours | icheme.orgacs.org |
| Aqueous Decomposition Kinetics | Second-order, irreversible Arrhenius kinetics | Activation Energy: 96.8 kJ/mol; Pre-exponential Factor: 6.67 × 10¹⁰ L/mol s | researchgate.netacs.org |
Advanced Applications of Calcium Hypochlorite Based on Chemical Principles
Calcium Hypochlorite (B82951) in Organic Synthesis Methodologies
Calcium hypochlorite is an effective reagent for the oxidative cleavage of glycols (vicinal diols), α-hydroxy carboxylic acids, and keto acids. wikipedia.orgvedantu.com This reaction breaks the carbon-carbon bond between the functional groups, leading to the formation of fragmented aldehydes, ketones, or carboxylic acids. wikipedia.orgbrandeis.edu The reaction is typically conducted at room temperature in an aqueous acetonitrile (B52724)/acetic acid solution, providing good to excellent yields of the resulting products. brandeis.edu
For example, the cleavage of vicinal glycols with calcium hypochlorite offers a two-step alternative to ozonolysis for breaking carbon-carbon double bonds, proceeding through the intermediate formation of the diol. bowen.edu.ngwikipedia.org The mechanism is believed to involve the formation of a cyclic intermediate, which then fragments to yield the carbonyl compounds. wikipedia.org
Table 1: Examples of Cleavage Reactions with Calcium Hypochlorite
| Starting Material | Product(s) |
| Glycols (Vicinal Diols) | Aldehydes or Ketones |
| α-Hydroxy Carboxylic Acids | Aldehydes or Ketones |
| Keto Acids | Carboxylic Acids |
This table provides a generalized summary of the products obtained from the oxidative cleavage of different classes of compounds with calcium hypochlorite.
The process typically involves treating acetone (B3395972) with a suspension of calcium hypochlorite in water. The resulting chloroform, being denser than water and immiscible, can be separated and purified by distillation. scribd.comyoutube.com
Calcium hypochlorite serves as an effective oxidizing agent for thiols (mercaptans) and sulfides. wikipedia.orgcamachem.com This application is particularly useful for odor reduction in organic synthesis, as thiols and some sulfides are known for their strong, unpleasant smells. wikipedia.orgcamachem.com The oxidation converts these sulfur-containing compounds into less volatile and less odorous products, rendering them safer for disposal. wikipedia.orgcamachem.com
The oxidation of thiols (R-SH) with hypochlorite can proceed through various stages, initially forming sulfenyl chlorides (RSCl) which can then lead to the formation of thiyl radicals. nih.govresearchgate.net Further oxidation can lead to disulfides (R-S-S-R), sulfoxides (R-SO-R'), and ultimately to sulfonic acids (R-SO₃H) or sulfones (R-SO₂-R'). google.comresearchgate.net Similarly, sulfides (R-S-R') can be oxidized to sulfoxides and then to sulfones. google.com
Calcium hypochlorite is a valuable reagent for the selective oxidation of alcohols to their corresponding aldehydes and ketones. tandfonline.comresearchgate.net Secondary alcohols are readily oxidized to ketones in excellent yields, often exceeding 99%. scribd.commdma.ch The reaction is typically carried out in a solvent mixture, such as aqueous acetonitrile with acetic acid, at controlled temperatures. scribd.commdma.chnih.gov
The oxidation of primary alcohols with calcium hypochlorite can be more complex. While they can be oxidized to aldehydes, further oxidation to carboxylic acids or the formation of esters can occur. scribd.commdma.ch However, under specific conditions and with the use of phase-transfer catalysts, primary alcohols can be converted to aldehydes in good yields. sciencemadness.org For instance, benzyl (B1604629) alcohol has been successfully oxidized to benzaldehyde (B42025) using calcium hypochlorite in a dichloromethane (B109758) solvent with tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst. sciencemadness.org
Table 2: Selective Oxidation of Alcohols with Calcium Hypochlorite
| Starting Alcohol | Product | Catalyst/Conditions | Yield |
| Secondary Alcohols | Ketones | Acetic acid/aqueous acetonitrile | Excellent (up to 99%) scribd.com |
| Benzyl Alcohol | Benzaldehyde | Tetrabutylammonium hydrogen sulfate/Dichloromethane | 59-78% sciencemadness.org |
| 2-Butanol | 2-Butanone | Tetrabutylammonium hydrogen sulfate/Dichloromethane | 63-87% sciencemadness.org |
| 1-Phenylethanol | Acetophenone | Tetrabutylammonium hydrogen sulfate/Dichloromethane | 58-72% sciencemadness.org |
| Cyclohexanol | Cyclohexanone | Tetrabutylammonium hydrogen sulfate/Dichloromethane | 78-91% sciencemadness.org |
This table presents data on the selective oxidation of various alcohols to aldehydes and ketones using calcium hypochlorite, highlighting the reaction conditions and reported yields.
Calcium hypochlorite can participate in oxidative hydrolysis reactions. For example, free cyanide is rapidly oxidized by hypochlorite to form cyanogen (B1215507) chloride, which is then hydrolyzed to cyanate (B1221674) and chloride ions at high pH. 911metallurgist.com This process is crucial in the destruction of cyanide in industrial wastewater. 911metallurgist.com
Calcium hypochlorite can be employed as a co-oxidant in various catalytic oxidation systems, enhancing the efficiency and selectivity of these reactions.
TEMPO-catalyzed oxidations: The 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical is a highly effective catalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. rsc.orgtandfonline.com In this system, calcium hypochlorite acts as the terminal oxidant, regenerating the active oxoammonium ion from the reduced TEMPO species. rsc.orgtandfonline.com This method is known for its mild reaction conditions and high selectivity, tolerating a wide range of functional groups. tandfonline.comtandfonline.com The TEMPO/calcium hypochlorite system has been successfully used for the oxidation of a variety of alcohols, including benzylic, allylic, and cyclic alcohols, with moderate to excellent yields. tandfonline.comtandfonline.com
TiO₂-mediated degradation: In the field of environmental remediation, calcium hypochlorite has been shown to enhance the efficiency of titanium dioxide (TiO₂) mediated photocatalytic degradation of organic pollutants. tuiasi.roresearchgate.net In this process, UV irradiation of TiO₂ generates highly reactive hydroxyl radicals that can degrade a wide range of organic compounds. The addition of calcium hypochlorite as an oxidant can increase the degradation efficiency. For instance, in the treatment of pharmaceutical wastewater, the combination of UV/TiO₂ with calcium hypochlorite resulted in a significant increase in the degradation of chemical oxygen demand (COD) compared to the UV/TiO₂ system alone. tuiasi.roresearchgate.net
Preparation of Dihydrotriazolediones and Bis-dihydrotriazolediones
Calcium hypochlorite serves as an efficient and convenient oxidizing agent in the synthesis of dihydrotriazolediones and bis-dihydrotriazolediones from their corresponding urazole (B1197782) and bis-urazole precursors. This method is noted for its mild and heterogeneous reaction conditions. sci-hub.stresearchgate.net The oxidation process is straightforward and provides a practical route to these highly reactive compounds, which are valuable in various organic synthesis applications. researchgate.net
The general transformation involves the oxidation of 4-substituted urazoles to yield 1,2,4-triazoline-3,5-diones. These products are known for their high reactivity as dienophiles and enophiles in chemical reactions. researchgate.net The use of calcium hypochlorite is advantageous due to its affordability and simplicity compared to other oxidizing agents which can be toxic or generate difficult-to-remove byproducts. researchgate.net
A typical reaction scheme for this oxidation is presented below:

Figure 1. General reaction for the oxidation of urazoles using Calcium Hypochlorite.
| Reactant | Oxidizing Agent | Product | Yield |
| Urazoles | Calcium Hypochlorite | Dihydrotriazolediones | Good to Excellent |
| Bis-urazoles | Calcium Hypochlorite | Bis-dihydrotriazolediones | Good to Excellent |
Calcium Hypochlorite in Advanced Disinfection and Water Treatment Chemistry
When calcium hypochlorite is dissolved in water, it forms hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), which are the primary active species responsible for disinfection and oxidation. nhmrc.gov.aunih.gov The relative concentration of these two species is dependent on the pH and temperature of the water. nhmrc.gov.au
Chemical Mechanisms of Microbial Inactivation by Hypochlorite Ions
The antimicrobial action of hypochlorite is multifaceted and involves the disruption of essential cellular components of microorganisms. Hypochlorous acid, being electrically neutral, can easily penetrate the cell walls of bacteria. nih.gov Once inside, it targets and inactivates vital cellular machinery.
Key mechanisms of microbial inactivation include:
Protein and DNA Oxidation: Hypochlorous acid and hypochlorite ions are potent oxidizing agents that cause irreversible damage to microbial proteins, nucleic acids (DNA and RNA), and lipids. researchgate.net This leads to the disruption of cellular functions and ultimately, cell death. researchgate.net
Enzyme Inactivation: A crucial mechanism is the irreversible oxidation of sulfhydryl groups (-SH) in essential bacterial enzymes. This leads to the inactivation of enzymes that are critical for cellular metabolism.
Membrane Damage: The oxidizing nature of hypochlorite can lead to the degradation of lipids in the cell membrane, a process known as saponification. This compromises the structural integrity of the cell membrane, leading to leakage of cellular contents.
Chloramine Formation: Hypochlorous acid can react with amine groups in amino acids and other biomolecules to form chloramines. These compounds interfere with microbial enzyme activity and cellular metabolism.
Oxidation of Dissolved Organic and Inorganic Contaminants in Water Matrices
Calcium hypochlorite is effective in oxidizing a wide range of dissolved organic and inorganic contaminants present in water. This oxidative property is crucial for improving water quality beyond disinfection.
Organic Contaminants: Calcium hypochlorite can oxidize various organic pollutants, leading to a reduction in Chemical Oxygen Demand (COD) and decolorization of the water. usm.my It has been shown to be effective in treating wastewater from various industries, including those with high levels of organic compounds. usm.mydenora.com For instance, in the treatment of olive mill wastewater, calcium hypochlorite application resulted in up to 95% removal of phenolic compounds and other organic substances responsible for color. sci-hub.st In produced water from oilfields, chemical oxidation with calcium hypochlorite has demonstrated high efficiency in removing total organic hydrocarbons. usm.my
Inorganic Contaminants: Hypochlorite is also capable of oxidizing several inorganic contaminants, converting them into less soluble forms that can be removed through filtration or precipitation.
Iron and Manganese: Dissolved iron (Fe²⁺) and manganese (Mn²⁺) are oxidized to insoluble iron(III) oxide and manganese(IV) oxide, respectively, which then precipitate out of the water. wordpress.com
Hydrogen Sulfide (B99878): Hydrogen sulfide (H₂S), which causes undesirable odors, is rapidly oxidized to sulfate ions or elemental sulfur. wordpress.com
Ammonia (B1221849): Hypochlorite reacts with ammonia in a process known as breakpoint chlorination, ultimately converting it to nitrogen gas. wordpress.com
Role of Nascent Oxygen in Oxidation and Disinfection Processes
Historically, the disinfecting and oxidizing power of chlorine compounds was attributed to the liberation of "nascent oxygen," a highly reactive single oxygen atom. thepoultrysite.com This theory, originating in the 19th and early 20th centuries, posited that hypochlorous acid decomposes to form hydrochloric acid and nascent oxygen, which was believed to be the primary agent of disinfection. thepoultrysite.com
The reaction was proposed as follows: 2HOCl → 2HCl + O₂ (nascent oxygen)
However, modern chemical principles have largely superseded this theory. It is now understood that the powerful oxidizing and disinfecting properties are primarily due to the direct action of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻) as well as other reactive chlorine and oxygen species. thepoultrysite.comnih.gov While the concept of nascent oxygen was a significant step in understanding oxidation, it is now considered an outdated concept in the context of water disinfection. thepoultrysite.com The current understanding focuses on the ability of hypochlorous acid to penetrate microbial cells and oxidize essential biomolecules directly. nih.gov
Formation and Transformation of Chlorinated By-products in Water Treatment
A significant aspect of using calcium hypochlorite in water treatment is the formation of disinfection by-products (DBPs). These compounds are formed when chlorine reacts with natural organic matter (NOM), such as decaying vegetation, present in the source water. knowyourh2o.comknowyourh2o.com The primary classes of DBPs of health concern are trihalomethanes (THMs) and haloacetic acids (HAAs). nhmrc.gov.aufwrj.com
Formation of Trihalomethanes (THMs) and Haloacetic Acids (HAAs): The four main THMs are chloroform, bromodichloromethane, dibromochloromethane, and bromoform. nih.gov The five most common HAAs (HAA5) are monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. nih.gov
The formation of these by-products is influenced by several factors:
Concentration of Natural Organic Matter: Higher levels of NOM lead to greater DBP formation. nih.gov
Chlorine Dose and Contact Time: Increased chlorine dosage and longer contact times generally result in higher concentrations of DBPs. cabidigitallibrary.org
pH and Temperature: Higher pH and temperature tend to increase the rate of THM formation. cabidigitallibrary.orgwikipedia.org
Bromide Concentration: The presence of bromide ions in the source water can lead to the formation of brominated THMs and HAAs, which are often more toxic than their chlorinated counterparts. infochems.com
Transformation of Chlorinated By-products: Once formed, DBPs can undergo further transformations within the water treatment and distribution system. For instance, some DBPs can hydrolyze or biodegrade. nih.gov Haloacetonitriles, another class of DBPs, can hydrolyze to form haloacetic acids. nih.gov The relative concentrations of different DBP species can change over time and with varying water conditions. cabidigitallibrary.org
| Disinfection By-product Class | Common Examples | Factors Influencing Formation |
| Trihalomethanes (THMs) | Chloroform, Bromodichloromethane | High NOM, High Chlorine Dose, High pH, High Temperature, Presence of Bromide |
| Haloacetic Acids (HAAs) | Dichloroacetic Acid, Trichloroacetic Acid | High NOM, High Chlorine Dose, Slightly Acidic pH, Presence of Bromide |
Novel Applications in Chemical Processing and Mineral Flotation
Beyond its traditional uses, calcium hypochlorite is finding new applications in various chemical and industrial processes due to its strong oxidizing properties and reactivity.
Chemical Processing: In organic chemistry, calcium hypochlorite is utilized as a general oxidizing agent. bibliotekanauki.pl It can be employed to cleave glycols and certain acids to produce fragmented aldehydes or carboxylic acids. bibliotekanauki.pl Another notable application is in the haloform reaction for the manufacturing of chloroform. bibliotekanauki.plustb.edu.cn It is also used to oxidize thiol and sulfide byproducts in organic synthesis, which helps in reducing their odor and facilitating safe disposal. bibliotekanauki.pl Recent research has also explored the valorization of precipitates from calcium hypochlorite-based liquid bleach production as a precursor for heterogeneous catalysts in biodiesel production. researchgate.net
Mineral Flotation: Calcium hypochlorite has emerged as a promising depressant in the flotation separation of sulfide minerals. ustb.edu.cn In the mining industry, froth flotation is a common method to separate valuable minerals from gangue. The selectivity of this process can be enhanced by using reagents that selectively prevent the flotation of certain minerals.
Calcium hypochlorite has been shown to have a strong depression effect on pyrite (B73398) (FeS₂) while having a negligible effect on chalcopyrite (CuFeS₂), enabling their separation. ustb.edu.cn The mechanism involves the oxidation of the pyrite surface, which decomposes the collector (e.g., sodium butyl xanthate) adsorbed on it and forms hydrophilic substances. ustb.edu.cn This increases the hydrophilicity of the pyrite, preventing it from floating. ustb.edu.cn Similarly, it has been used to selectively depress jamesonite in the flotation separation from galena. ustb.edu.cn The formation of various hydrophilic species, such as calcium sulfate and iron hydroxides, on the mineral surface hinders the adsorption of collectors, leading to the depression of the mineral. This application is particularly valuable in low-alkalinity flotation systems.
Mechanism as a Depressant in Molybdenum-Bismuth Ore Separation
In the flotation separation of molybdenum-bismuth sulfide ores, calcium hypochlorite serves as a highly effective and selective depressant for bismuthinite (Bi₂S₃), allowing for the successful recovery of molybdenite (MoS₂). researchgate.net Traditional depressants like sodium sulfide can be costly and pose environmental concerns, making calcium hypochlorite a more favorable alternative. researchgate.net
The depressive action of calcium hypochlorite on bismuthinite is rooted in a targeted chemical oxidation process. When introduced into the flotation pulp, calcium hypochlorite preferentially oxidizes the surface of the bismuthinite. researchgate.net This oxidation leads to the formation of bismuth ions (Bi³⁺) and sulfate ions (SO₄²⁻). researchgate.net While the sulfate ions dissolve into the solution, the bismuth ions react with chloride ions (Cl⁻), also released from the calcium hypochlorite, and hydrolyze. This hydrolysis results in the precipitation of a hydrophilic layer of bismuth oxychloride (BiOCl) directly onto the bismuthinite surface. researchgate.net
This newly formed BiOCl layer fundamentally alters the surface properties of the bismuthinite particles. It creates a hydrophilic barrier that physically hinders the adsorption of collector reagents, which are essential for rendering a mineral hydrophobic and floatable. researchgate.netresearchgate.net Consequently, the floatability of bismuthinite is drastically reduced, effectively "depressing" it and allowing it to be separated from the molybdenite, which is less affected by the calcium hypochlorite and remains hydrophobic for collection in the froth. researchgate.net Research has shown this method to be highly selective, with flotation tests achieving over 98% depression of bismuthinite while recovering more than 96% of molybdenite. researchgate.net
Surface Chemistry Interactions in Selective Mineral Flotation
The utility of calcium hypochlorite extends beyond molybdenum-bismuth ores, leveraging its strong oxidizing power to induce selective surface modifications on various minerals. Two prominent examples of these interactions are the aforementioned precipitation of BiOCl and the targeted increase of pyrite hydrophilicity.
BiOCl Precipitation: As detailed in the separation of bismuthinite, the in-situ formation of a bismuth oxychloride layer is a prime example of targeted surface chemistry modification. The deposition of BiOCl not only enhances the hydrophilicity of the bismuthinite surface but also increases its roughness. researchgate.net This hydrophilic shield is the key mechanism that prevents collector molecules from attaching to the mineral, thereby ensuring its depression during flotation. researchgate.net
Pyrite Hydrophilicity: Pyrite (FeS₂) is a common gangue mineral that often floats alongside valuable sulfide minerals like chalcopyrite (CuFeS₂), complicating separation. bibliotekanauki.pl Calcium hypochlorite is employed as a depressant for pyrite by increasing its surface hydrophilicity. bibliotekanauki.plicm.edu.pljournalssystem.com The mechanism involves the oxidation of the pyrite surface. bibliotekanauki.pl This chemical attack leads to the formation of hydrophilic substances, such as iron hydroxides (Fe(OH)₃) and calcium sulfate (CaSO₄), on the mineral's surface. bibliotekanauki.plresearchgate.net
These newly formed species create a hydrophilic layer that repels the non-polar collectors. Furthermore, research indicates that calcium hypochlorite can decompose collector molecules, such as sodium butyl xanthate (SBX), that have already adsorbed onto the pyrite surface, further diminishing its floatability. bibliotekanauki.pl This selective depression of pyrite is highly effective; studies have shown that while chalcopyrite recovery remains high (over 90%), pyrite recovery can be decreased to less than 20% with the application of calcium hypochlorite. bibliotekanauki.pl
The following tables present research data on the effect of calcium hypochlorite on mineral recovery and surface wettability (contact angle).
Table 1: Effect of Calcium Hypochlorite Concentration on Mineral Recovery
| Ca(ClO)₂ Concentration (mg/L) | Chalcopyrite Recovery (%) | Pyrite Recovery (%) |
| 0 | >95 | >90 |
| 100 | >95 | ~70 |
| 200 | >90 | <20 |
| 300 | >90 | <20 |
| 400 | >90 | <20 |
This table illustrates the selective depression of pyrite with increasing calcium hypochlorite concentration, while chalcopyrite recovery remains largely unaffected. Data synthesized from flotation tests described in the literature. bibliotekanauki.pl
Table 2: Effect of Calcium Hypochlorite on Mineral Contact Angle
| Mineral | Treatment | Contact Angle (°) |
| Chalcopyrite | SBX Collector | 97 |
| Chalcopyrite | SBX + Ca(ClO)₂ | 90 |
| Pyrite | SBX Collector | 84 |
| Pyrite | SBX + Ca(ClO)₂ | <40 |
This table demonstrates how calcium hypochlorite significantly decreases the contact angle of pyrite (making it more hydrophilic), while having a minimal effect on chalcopyrite. A lower contact angle indicates increased wettability and reduced floatability. Data synthesized from contact angle measurements. bibliotekanauki.pl
Environmental Chemistry and Fate of Calcium Hypochlorite
Transformation Pathways of Calcium Hypochlorite (B82951) in Aquatic Environments
Upon dissolution in water, calcium hypochlorite dissociates into calcium ions (Ca²⁺) and hypochlorite ions (ClO⁻) core.ac.ukurbanforestrysouth.org. The hypochlorite ion is the primary active species responsible for disinfection and is subject to various environmental transformations.
Degradation of Hypochlorite Ions in Fresh and Seawater Systems
In freshwater systems, hypochlorite ions undergo degradation through photolysis, biodegradation, and chemical reactions, leading to their rapid disappearance mst.dk. The stability of hypochlorite is influenced by factors such as pH, temperature, light exposure, and the presence of impurities nih.govacs.orgniranchemical.com. At typical environmental pH ranges (6-8), hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻) coexist, with HOCl generally being the more potent disinfectant safewater.orgoecd.org.
Seawater exhibits a significantly accelerated degradation rate for chlorine oxidants, including hypochlorite, compared to freshwater. This is due to a combination of inorganic reduction reactions and volatilization awa.asn.au. The higher concentration of bromide ions (Br⁻) in seawater leads to the rapid reaction of hypochlorous acid with bromide to form hypobromous acid (HOBr), and hypochlorite ions can form hypobromite (B1234621) (OBr⁻) mst.dkawa.asn.au. Consequently, bromination reactions often supersede chlorination as salinity increases mst.dk.
The hypochlorite ion is inherently unstable and can decompose via disproportionation reactions, particularly at elevated temperatures or in the presence of specific catalysts, yielding chlorate (B79027) (ClO₃⁻) and chloride (Cl⁻) ions mst.dknih.govacs.org. Metal catalysts like nickel, cobalt, and copper can promote these decomposition processes mst.dk.
Table 1: Chlorine Decay Rates in Seawater
| Initial Concentration (mg/L) | Decay Time | Remaining Concentration | Decay Rate (approx.) | Source |
|---|---|---|---|---|
| 0.5 - 0.6 | 1 hour | < 0.1 mg/L | >50% per hour | awa.asn.au |
| 1.41 | 0.5 hour | 50% | N/A | awa.asn.au |
Interaction with Organic and Inorganic Compounds in Natural Waters Leading to By-product Formation
Calcium hypochlorite's strong oxidizing nature causes it to react with both organic and inorganic substances present in natural waters, leading to the formation of various by-products mst.dksafewater.orgnhmrc.gov.aumcet.org.
When chlorine-based disinfectants like calcium hypochlorite react with natural organic matter (NOM), such as humic and fulvic acids, they generate disinfection by-products (DBPs) safewater.orgnhmrc.gov.aumcet.org. Prominent among these are trihalomethanes (THMs), including chloroform, bromodichloromethane, dibromochloromethane, and bromoform. Other significant DBPs include haloacetic acids (HAAs), haloacetonitriles (HANs), haloketones, chloral (B1216628) hydrate, and chloropicrin (B1668804) safewater.orgnhmrc.gov.aumcet.orgnih.gov. The formation of these by-products is contingent upon factors such as pH, temperature, contact duration, and the concentrations of total organic carbon (TOC) and bromide in the water safewater.orgnhmrc.gov.au. While chlorinated DBPs are typically found at higher concentrations than brominated ones, brominated species can become dominant in waters with elevated bromide levels nhmrc.gov.au.
In the presence of nitrogen-containing compounds like ammonia (B1221849), amino acids, and proteins, hypochlorite can undergo N-chlorination, forming labile N-chlorinated compounds such as chloramines mst.dk. Chloramines also possess disinfectant properties but are generally less effective than free chlorine safewater.orggov.nl.ca.
Chlorine initially reacts with inorganic impurities in water before engaging with organic compounds safewater.orggov.nl.ca. For example, hypochlorous acid reacts with dissolved iron, transforming it from a soluble to an insoluble state and precipitating it out of solution safewater.org. Reactions with bromide ions can lead to the generation of hypobromous acid, as noted in seawater environments mst.dkawa.asn.au.
Although the formation of hazardous halogenated by-products is acknowledged, available data suggest that these are often present at low concentrations and can be degraded in wastewater treatment plants, thereby mitigating significant environmental risk in many instances mst.dk.
Environmental Persistence and Bioaccumulation Potential of Calcium Hypochlorite Derivatives
Assessment of Bioaccumulation and Bioconcentration of Active Chlorine Species
Active chlorine species, such as hypochlorite ions and hypochlorous acid derived from calcium hypochlorite, are generally not considered to pose a risk of bioaccumulation or bioconcentration core.ac.ukmst.dkoecd.orgusda.govtinkoffjournal.ruultimatecleaning.com.aucanada.casantos.com. This is primarily attributed to their high water solubility and inherent reactivity core.ac.ukmst.dkoecd.orgusda.govtinkoffjournal.ru. Their inorganic and polar nature means that standard bioaccumulation criteria, which are based on lipophilic distribution, are not applicable mst.dk. Due to their reactive characteristics, these species are rapidly transformed or degraded within the environment mst.dktinkoffjournal.rusantos.com. For instance, hypochlorite is reduced to chloride ions, and any introduced chlorate impurity is further reduced to chloride mst.dk. Consequently, calcium hypochlorite and its active chlorine species are not classified as Persistent, Bioaccumulative, and Toxic (PBT) substances mst.dksantos.com.
Stability and Mobility of Chloride Ions in Soil Environments
When released into soil environments, calcium hypochlorite breaks down due to interactions with sunlight and atmospheric conditions urbanforestrysouth.org. In soil, it dissociates into calcium ions (Ca²⁺) and hypochlorite ions (OCl⁻) urbanforestrysouth.org. The hypochlorite ion itself is not persistent in soil due to its reactivity with organic matter, which facilitates its degradation urbanforestrysouth.orgmst.dk. Soils with high organic matter content provide sufficient reductive potential for the rapid elimination of hypochlorite mst.dk.
Chloride ions (Cl⁻), the ultimate degradation product of hypochlorite, exhibit high mobility in soil environments because of their significant water solubility and minimal adsorption to soil particles core.ac.ukmdpi.com. While calcium hypochlorite itself is not expected to adsorb significantly to soil, large quantities could potentially penetrate the soil and contaminate groundwater redox.com. However, the rapid degradation of the active chlorine species means that the primary concern regarding persistence in soil relates to the mobility of the resulting chloride ions.
Life Cycle Assessment of Environmental Impacts from Calcium Hypochlorite Production and Use
One LCA study comparing various surface disinfection treatments indicated that calcium hypochlorite exhibited the highest negative environmental impact among the disinfectants evaluated, largely attributable to its production phase nih.gov. This research suggested that ozone treatment generally results in lower adverse effects on human health, ecosystems, and resource consumption compared to hypochlorite treatments nih.gov. Another LCA examining wastewater treatment plants (WWTPs) revealed that the use of sodium hypochlorite (a chemically similar compound) during the disinfection stage imposed considerable environmental impacts, particularly concerning abiotic depletion and acidification categories, due to the substantial energy and resource demands of its manufacturing process scielo.br.
In a comparative LCA focused on sludge conditioning, calcium hypochlorite was found to have a greater environmental burden and carbon footprint when contrasted with agents like hydrogen peroxide acs.org. The manufacturing of calcium hypochlorite, especially through the sodium method, involves energy consumption, with natural gas being a primary energy source, which consequently influences carbon emissions acs.org.
Collectively, LCA findings suggest that while calcium hypochlorite offers a cost-effective disinfection solution, its environmental profile, particularly concerning production impacts, warrants careful consideration, and alternative disinfectants may present lower environmental consequences nih.govacs.org.
Compound List:
Calcium Hypochlorite
Hypochlorite Ion (ClO⁻)
Calcium Ion (Ca²⁺)
Hypochlorous Acid (HOCl)
Chlorine Gas (Cl₂)
Chloramine
Chlorate Ion (ClO₃⁻)
Chloride Ion (Cl⁻)
Perchlorate
Hypobromous Acid (HOBr)
Hypobromite (OBr⁻)
Bromide Ion (Br⁻)
Trihalomethanes (THMs)
Haloacetic Acids (HAAs)
Haloacetonitriles (HANs)
Haloketones
Chloral Hydrate
Chloropicrin
Natural Organic Matter (NOM)
Humic Acids
Fulvic Acids
Ammonia
Sodium Hydroxide (B78521) (NaOH)
Calcium Oxide (CaO)
Chlorine Dioxide (ClO₂)
Chlorite
Sodium Hypochlorite
Ozone
Hydrogen Peroxide
Sodium Thiosulfate (B1220275)
Citric Acid
EDTA
Chlorhexidine (CHX)
Para-chloroaniline (PCA)
Silver Nanoparticles (AgNPs)
Ionic Silver (Ag⁺)
Limestone
Calcium Carbonate (CaCO₃)
Aluminium Sulfate (B86663)
Polyaluminum Chloride
Iron (Fe)
Ferrous Iron (Fe²⁺)
Ferric Iron (Fe³⁺)
Sodium Chlorite
Sodium Peroxydisulfate (Na₂S₂O₈)
Hydrogen Sulfide (B99878) (H₂S)
Oxygen (O₂)
Hydrogen Chloride (HCl)
Sodium Chloride (NaCl)
Calcium Hydroxide (Ca(OH)₂)
Magnesium (Mg)
Potassium (K)
Strontium (Sr)
Sulfate (SO₄²⁻)
Carbonate (CO₃²⁻)
Bicarbonate (HCO₃⁻)
Fluorine (F)
Iodine (I)
Boron (B)
Doxorubicin
Nitrogen Compounds
Organic Sulfides
Thiols
Alcohols
Glycols
Glycerols
Phenols
Carbon Tetrachloride
Charcoal
Sulfur
Amine
Aziridine
Methanol
Phenylacetonitrile
Formic Acid
Guanidine
Silver (Ag)
Silver Oxide
Iron Porphyrin
Zinc Aluminum Oxide Silicate
Analytical and Characterization Methodologies for Calcium Hypochlorite
Chromatographic and Titrimetric Methods for Compositional Analysis
Iodometric Titration for Hypochlorite (B82951) Concentration Determination
Iodometric titration is a cornerstone method for quantifying the available chlorine content in calcium hypochlorite, which directly relates to its oxidizing and disinfecting power tappi.orgugent.bescielo.brnemi.govmtsu.edupuntofocal.gob.aryoutube.comscielo.brpharmapath.inresearchgate.nettsijournals.comredalyc.org. The principle relies on the reaction of hypochlorite ions (OCl⁻) with potassium iodide (KI) in an acidic medium. This reaction liberates iodine (I₂), which is then quantitatively titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator tappi.orgugent.bemtsu.edupuntofocal.gob.aryoutube.compharmapath.intsijournals.comredalyc.org.
The reaction sequence is generally as follows:
Hypochlorite reacts with iodide in an acidic solution to produce iodine: OCl⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O
The liberated iodine is then titrated with sodium thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
The endpoint is typically indicated by the disappearance of the blue-black complex formed between iodine and starch, or a transition to a pale yellow color before starch addition, followed by a colorless solution after starch addition. Standard test methods, such as ASTM D2022, outline detailed procedures for this analysis, often involving glacial acetic acid for acidification and potassium iodide astm.orggso.org.saiteh.aimadcad.com. Research has shown that calcium hypochlorite solutions can exhibit a decrease in active chlorine content over time, making timely analysis essential scielo.brnih.govresearchgate.net.
Volumetric Oxidizing Agent Applications and Standardization of Solutions
Calcium hypochlorite serves as a reliable volumetric oxidizing agent in various analytical applications. Its solutions can be standardized using several methods, often mirroring the iodometric titration described above. A common practice involves pipetting a known volume of the calcium hypochlorite solution into an excess of potassium iodide, followed by acidification (e.g., with sulfuric acid) and titration with a standardized sodium thiosulfate solution acs.orgacs.org.
The standardization process is critical for ensuring the accuracy of subsequent analyses where calcium hypochlorite acts as a titrant. Indicators like Bordeaux have been found to be effective for these titrations, providing a sharp endpoint acs.org. The stability of standardized calcium hypochlorite solutions is also a consideration, with storage conditions, such as protection from light, influencing their longevity acs.orgwikipedia.org. The standardization process itself can be performed potentiometrically against arsenite, offering an alternative endpoint detection method acs.org.
Standard Test Methods for Available Chlorine and Water Content
Standardized test methods are essential for ensuring the quality and consistency of calcium hypochlorite products. Organizations like ASTM International provide comprehensive standards for the analysis of chlorine-containing bleaches, including calcium hypochlorite.
Available Chlorine: ASTM D2022, "Standard Test Methods of Sampling and Chemical Analysis of Chlorine-Containing Bleaches," details procedures for determining available chlorine in calcium hypochlorite astm.orggso.org.saiteh.aimadcad.com. This involves the iodometric titration method, where the oxidizing power of the chlorine present as hypochlorite is quantified iteh.ai. Commercial calcium hypochlorite typically has an available chlorine content ranging from 65% to 70% wikipedia.orgatamanchemicals.com. Some specifications, like ASTM E1229, define requirements for available chlorine content, often specifying a minimum of 65% by mass iteh.ai. Tanzania standards also specify testing methods for available chlorine, typically in the range of 40% to 70% (m/m) puntofocal.gob.ar.
Water Content: Standard test methods also cover the determination of water content in calcium hypochlorite. For instance, ASTM D2022 includes procedures for moisture determination in chloroisocyanuric acids and their derived salts, and by extension, can be applied to related hypochlorite compounds astm.orggso.org.saiteh.aimadcad.com. Water content is an important parameter as it can influence the stability and reactivity of calcium hypochlorite.
Advanced Chemical Modeling and Computational Approaches
Beyond direct analytical measurements, advanced chemical modeling provides deeper insights into the behavior of calcium hypochlorite under various conditions.
Visual MINTEQ Modeling for Solubility and Surface Species Prediction in Flotation Studies
Visual MINTEQ is a geochemical modeling software used to calculate the speciation of chemical species in aqueous solutions, including solubility equilibria and surface interactions vminteq.com. In the context of mineral processing, specifically flotation studies, Visual MINTEQ has been employed to predict the behavior of calcium hypochlorite. For instance, studies investigating the depression of pyrite (B73398) in flotation systems have utilized Visual MINTEQ to understand how calcium hypochlorite influences mineral surface properties researchgate.netuvic-ucc.catdntb.gov.uasci-hub.se.
These models indicate that calcium hypochlorite can promote the dissolution of minerals like pyrite and lead to the formation of more hydrophilic species on their surfaces researchgate.netuvic-ucc.cat. The modeling helps predict the solubility of calcium hypochlorite and the resulting surface species, which are crucial for optimizing flotation reagents and processes. For example, Visual MINTEQ analysis in conjunction with solubility tests has shown that Ca(ClO)₂ promotes pyrite dissolution, forming species such as CaSO₄ and Fe(OH)₃, and adsorbing Ca(OH)⁺ on the pyrite surface, thereby affecting its hydrophilicity researchgate.netuvic-ucc.cat.
Kinetic Modeling of Calcium Hypochlorite Decomposition
Calcium hypochlorite is known to decompose over time, particularly in aqueous solutions, degrading into chloride and chlorate (B79027) ions acs.orgacs.org. Kinetic modeling is essential for understanding the rate and mechanisms of this decomposition, which impacts its efficacy as a disinfectant and its shelf-life.
Research has established that the aqueous phase decomposition of calcium hypochlorite follows second-order kinetics with respect to the hypochlorite ion concentration, similar to sodium hypochlorite acs.orgacs.orgresearchgate.netresearchgate.net. The decomposition rate is influenced by factors such as temperature and ionic strength acs.orgacs.org. Studies have determined kinetic parameters for this process, including an activation energy (E) and a pre-exponential factor (A) acs.orgacs.orgresearchgate.net.
One study reported an activation energy of 96.8 kJ/mol and a pre-exponential factor of 6.67 × 10¹⁰ L/mol·s for the aqueous decomposition of calcium hypochlorite acs.orgacs.org. These values are comparable to those found for sodium hypochlorite, although calcium hypochlorite decomposition can be an order of magnitude faster at comparable temperatures acs.orgacs.orgresearchgate.net. The kinetic models often employ the Arrhenius equation (k = A exp(-E/RT)) to describe the temperature dependence of the rate constant (k) acs.orgacs.orgresearchgate.net. Furthermore, acid-catalyzed decomposition pathways have been observed, occurring at lower pH levels for calcium hypochlorite compared to sodium hypochlorite acs.orgacs.org.
Future Directions in Calcium Hypochlorite Research
Development of Novel Synthesis Pathways with Enhanced Sustainability
The conventional methods for producing calcium hypochlorite (B82951), such as the calcium and sodium processes, are effective but present environmental and economic drawbacks. epa.gov These include high energy demands and the generation of substantial by-products like calcium chloride. aguachlon.comenochem.com.cn Research is therefore pivoting towards more sustainable synthesis routes that aim to reduce environmental impact and boost efficiency.
A significant area of focus is the development of electrochemical synthesis. This method allows for on-site generation, which would curtail the need for transporting and storing the reactive chemical. Current research is centered on optimizing electrode materials and electrolytic cell designs to improve current efficiency and lower energy consumption. google.com The use of sodium ion conductive ceramic membranes, such as those based on NaSICON-type materials, is being explored in electrolytic cells to produce hypochlorite from sodium chloride solutions, including seawater. google.com This approach could significantly enhance the sustainability of production. google.com
Another promising research direction is the use of advanced membrane technology. youtube.com Membrane cell hypochlorite generators can produce a higher concentration of product, which reduces storage space requirements. wateronline.com These systems also exhibit lower salt and energy consumption compared to older open cell technologies, contributing to both cost savings and environmental benefits. wateronline.com
Catalysis also offers a pathway to greener synthesis. The development of novel catalysts could enable traditional chlorination processes to operate at lower temperatures and pressures, leading to considerable energy savings. Researchers are investigating catalytic systems designed to minimize the formation of by-products like chlorates, a concern in conventional manufacturing. denora.com
| Synthesis Pathway | Key Research Focus | Potential Sustainability Benefits |
|---|---|---|
| Electrochemical Synthesis | Optimization of electrode materials and cell design; Use of ion-conductive membranes. google.com | On-site generation, reduced transportation, lower energy consumption, utilization of brine/seawater. google.com |
| Advanced Membrane Technology | Development of robust and selective membranes for separation and concentration. youtube.comwateronline.com | Higher product concentration, reduced energy for purification, lower salt consumption. wateronline.com |
| Catalytic Processes | Development of catalysts for lower temperature/pressure operation and by-product minimization. denora.com | Reduced energy consumption, improved process efficiency, minimized waste streams. denora.com |
Further Elucidation of Complex Reaction Mechanisms in Diverse Chemical Environments
While the function of calcium hypochlorite as a disinfectant in water is well-established, its behavior in more complex chemical environments is an ongoing area of intensive research. acs.orgvedantu.com A deeper understanding of its reaction mechanisms is vital for optimizing its application and minimizing the formation of harmful disinfection by-products (DBPs). nih.gov
In aqueous solutions, the equilibrium between hypochlorous acid (HOCl) and the hypochlorite ion (OCl⁻) is fundamental to its reactivity. vedantu.com Advanced spectroscopic and kinetic modeling studies are being employed to dissect the reaction rates of calcium hypochlorite with a wide array of compounds at various pH levels. acs.org This research is crucial for developing predictive models of its efficacy and DBP formation potential.
The interaction between calcium hypochlorite and natural organic matter (NOM) is particularly complex and a primary pathway for DBP formation. nih.govmdpi.com High-resolution mass spectrometry and other advanced analytical tools are being used to identify the specific NOM components that are most reactive and to map the pathways leading to the formation of trihalomethanes (THMs) and haloacetic acids (HAAs). mdpi.comiwaponline.com
Furthermore, the reactivity of calcium hypochlorite in non-aqueous or low-water environments is gaining interest for applications in organic synthesis. wikipedia.orgsciencemadness.org In these settings, reaction mechanisms can vary significantly from those in aqueous solutions. Research is focused on understanding how the solvent influences the reactivity of calcium hypochlorite and its reaction pathways with different substrates, which could broaden its use as a versatile chemical reagent. semanticscholar.org
Exploration of New Catalytic and Oxidative Applications in Green Chemistry
The strong oxidizing properties of calcium hypochlorite make it a valuable tool for green chemistry applications, moving beyond its traditional role as a disinfectant. wikipedia.orgbyjus.com Research is focused on leveraging its oxidative power in a controlled and selective manner for various chemical transformations. wikipedia.org
A key area of exploration is its use in catalyzed selective oxidation reactions in organic synthesis. For instance, calcium hypochlorite, when paired with catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can efficiently oxidize a wide range of primary and secondary alcohols to aldehydes and ketones under mild conditions. semanticscholar.orgtandfonline.comacs.org This method is also effective for converting α-hydroxy esters to α-ketoesters. tandfonline.com Such catalytic systems avoid the need for more hazardous oxidizing agents. acs.orgsciencemadness.org
Another important application is in the breakdown of persistent organic pollutants through Advanced Oxidation Processes (AOPs). researchgate.net When combined with activators like UV light or catalysts, calcium hypochlorite can generate highly reactive radicals capable of degrading stubborn organic molecules into less harmful substances. researchgate.net
There is also growing interest in using calcium hypochlorite precipitates, a by-product of bleach production, as a source for developing heterogeneous catalysts. nih.govnih.gov These catalysts, primarily composed of calcium oxides, have shown potential in processes like biodiesel production from waste cooking oil, offering a path for valorizing industrial waste. nih.govnih.gov
| Application Area | Specific Use | Key Research Findings |
|---|---|---|
| Organic Synthesis | Selective oxidation of alcohols to aldehydes and ketones. semanticscholar.orgacs.orgacs.orgsciencemadness.org | High conversion rates (>99%) achieved using calcium hypochlorite with a phase-transfer catalyst. sciencemadness.org Catalytic amounts of TEMPO with calcium hypochlorite provide good yields under mild conditions. tandfonline.com |
| Pollutant Degradation | Advanced Oxidation Processes (AOPs) for breaking down persistent organic pollutants. researchgate.net | AOPs using agents like hypochlorite can mineralize natural organic matter, minimizing chemical use. researchgate.net |
| Catalyst Development | Valorization of industrial precipitates for creating heterogeneous catalysts. nih.govnih.gov | Precipitates from bleach production can be converted into effective calcium-based catalysts for biodiesel synthesis. nih.govnih.gov |
Advanced Strategies for Mitigating By-product Formation in Applied Systems
A significant challenge in the application of calcium hypochlorite, especially in water treatment, is the formation of potentially harmful disinfection by-products (DBPs). waterworld.com Consequently, substantial research is dedicated to developing strategies to minimize their formation. mdpi.com
One primary strategy is the removal of DBP precursors, primarily natural organic matter (NOM), before disinfection. waterworld.comwestechwater.com Techniques such as enhanced coagulation, membrane filtration (nanofiltration and reverse osmosis), and adsorption with activated carbon are effective in removing NOM. mdpi.comnih.govtandfonline.com Research focuses on optimizing these pretreatment steps to target the specific NOM fractions most likely to form DBPs. iwaponline.com
Post-treatment methods for removing DBPs after they have formed are also under investigation. These include air stripping for volatile DBPs like THMs and adsorption on granular activated carbon (GAC) for a wider range of by-products. mknassociates.us An integrated approach, combining precursor removal, optimized disinfection, and post-treatment, is considered the most effective strategy for managing DBP formation. mdpi.comresearchgate.net
Q & A
Q. What safety protocols are critical when handling calcium hypochlorite in laboratory settings?
Methodological Answer:
- Use PPE compliant with OSHA standards: wear nitrile gloves, chemical-resistant clothing, and impact-resistant goggles with side shields .
- Conduct work in well-ventilated areas or fume hoods to avoid inhalation of dust or chlorine gas byproducts .
- Store calcium hypochlorite in airtight, corrosion-resistant containers away from organic materials, acids, and heat sources to prevent decomposition or combustion .
- Follow spill protocols: neutralize residues with sodium bisulfite and dispose of waste according to local regulations .
Q. How can researchers determine the purity and stability of calcium hypochlorite samples?
Methodological Answer:
- Titration : Use iodometric titration to quantify available chlorine content (ACC). Dissolve samples in acetic acid, add excess potassium iodide, and titrate with sodium thiosulfate .
- Spectroscopy : Employ FTIR to identify characteristic O-Cl stretching bands (~600–700 cm⁻¹) and assess structural integrity .
- Thermogravimetric Analysis (TGA) : Monitor mass loss between 150–300°C to detect decomposition products (e.g., CaCl₂, O₂) and assess thermal stability .
Q. What are the key considerations for synthesizing calcium hypochlorite in lab-scale reactions?
Methodological Answer:
- Calcium Process : React slaked lime (Ca(OH)₂) with chlorine gas under controlled pH (10–12) and temperature (25–30°C) to optimize yield .
- Hypochlorous Acid Process : Electrolyze brine to generate HOCl, then combine with Ca(OH)₂. Monitor Cl₂ off-gassing and use inert atmospheres to minimize side reactions .
Advanced Research Questions
Q. How can conflicting data on the thermal decomposition kinetics of calcium hypochlorite be resolved?
Methodological Answer:
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., heating rate: 5°C/min, sample mass: 10 mg) to isolate variables like moisture content and particle size .
- Mechanistic Studies : Use differential scanning calorimetry (DSC) coupled with mass spectrometry to identify intermediate species (e.g., ClO⁻ radicals) and validate reaction pathways .
- Cross-Validation : Compare results with computational models (e.g., density functional theory) to predict activation energies and decomposition thresholds .
Q. What methodologies are effective in studying the oxidative pathways of calcium hypochlorite in aqueous systems?
Methodological Answer:
- Kinetic Analysis : Use stopped-flow spectrophotometry to measure reaction rates with organic substrates (e.g., phenol) under varied pH (6–10) and temperature .
- Radical Trapping : Introduce spin-trapping agents (e.g., DMPO) in electron paramagnetic resonance (EPR) to detect transient species (e.g., ·OH, Cl·) .
- Isotopic Labeling : Track oxygen transfer using ¹⁸O-labeled H₂O to distinguish hydrolysis vs. radical-mediated oxidation mechanisms .
Q. How can researchers address discrepancies in reported oxidative efficiencies of calcium hypochlorite across studies?
Methodological Answer:
- Standardized Metrics : Normalize efficiency to ACC (available chlorine content) rather than mass, as commercial grades vary (65–70% purity) .
- Matrix Effects : Control for anions (e.g., CO₃²⁻, SO₄²⁻) and organic matter in test solutions, which compete for oxidative species .
- Interlab Comparisons : Collaborate with multiple labs to validate protocols using reference materials (e.g., NIST-certified calcium hypochlorite) .
Q. What experimental designs mitigate risks when scaling up calcium hypochlorite synthesis?
Methodological Answer:
- Batch Reactor Optimization : Use jacketed reactors with real-time pH and temperature monitoring to prevent runaway exothermic reactions .
- Hazard Analysis : Conduct HAZOP studies to identify risks (e.g., Cl₂ leakage) and implement failsafes (e.g., scrubbers, pressure relief valves) .
- Pilot-Scale Trials : Gradually increase batch sizes (10 g → 1 kg) while analyzing product consistency via X-ray diffraction (XRD) and ACC measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
